molecular formula C13H8O2S B8251904 Thioxanthone 10-oxide CAS No. 7605-15-4

Thioxanthone 10-oxide

Cat. No.: B8251904
CAS No.: 7605-15-4
M. Wt: 228.27 g/mol
InChI Key: YEZOVIIHKKPUOS-UHFFFAOYSA-N
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Description

Thioxanthone 10-oxide (CAS 7605-15-4), also known as thioxanthone sulfoxide, is a sulfur-oxidized derivative of the tricyclic thioxanthone scaffold. Its molecular formula is C₁₃H₈O₂S, with a molecular weight of 228.27 g/mol. The sulfoxide group (-S=O) at position 10 distinguishes it from the parent thioxanthone (C₁₃H₈OS) and fully oxidized thioxanthone 10,10-dioxide (sulfone). Key physicochemical properties include a density of 1.47 g/cm³, logP of 3.2959 (moderate hydrophobicity), and boiling point of 447°C .

Thioxanthone derivatives are studied for diverse applications, including photocatalysis, enzyme inhibition, and anticancer activity. The sulfoxide modification alters electronic properties, solubility, and reactivity compared to non-oxidized or fully oxidized analogs.

Properties

IUPAC Name

10-oxothioxanthen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O2S/c14-13-9-5-1-3-7-11(9)16(15)12-8-4-2-6-10(12)13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZOVIIHKKPUOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3S2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90312321
Record name 10lambda~4~-Thioxanthene-9,10-dione
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URL https://comptox.epa.gov/dashboard/DTXSID90312321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7605-15-4
Record name Thioxanthone 10-oxide
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252141
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 10lambda~4~-Thioxanthene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90312321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thioxanthone 10-oxide typically involves the oxidation of preassembled thioxanthones. One common method is the Pd-catalyzed sulfonylative homocoupling of appropriately substituted benzophenones. This transformation provides a straightforward route to this compound and its derivatives .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic strategies, such as the Pd-catalyzed sulfonylative homocoupling mentioned above. This method is favored for its efficiency and compatibility with various functional groups, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Thioxanthone 10-oxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include sulfone derivatives, reduced thioxanthone, and various substituted thioxanthone derivatives .

Scientific Research Applications

Chemistry

Thioxanthone 10-oxide is widely utilized as a photocatalyst in organic synthesis. Its applications include:

  • Polymerization Reactions : It facilitates radical polymerization processes, particularly in the production of photoinitiators for UV-curable coatings and inks.
  • Organic Transformations : The compound participates in various organic transformations, including oxidation and reduction reactions .

Table 1: Photocatalytic Properties of this compound

PropertyValue
Triplet EnergyHigh (compared to benzophenone)
Triplet LifetimeApproximately 77 μs
Absorption Range350 - 500 nm

Biology

In biological research, this compound has been explored for its potential in developing fluorescent dyes . These dyes are crucial for:

  • Live-cell Imaging : Its fluorescent properties enable visualization of cellular processes in real time.
  • Super-resolution Microscopy : The compound's compatibility with advanced imaging techniques enhances resolution and detail in biological studies .

Medicine

The compound is under investigation for its antitumor activity , particularly as a dual inhibitor of P-glycoprotein and tumor cell growth. Research indicates potential applications in:

  • Cancer Treatment : Preliminary studies suggest that thioxanthone derivatives can inhibit tumor growth effectively.
  • Photodynamic Therapy : Its ability to generate reactive oxygen species upon light activation positions it as a candidate for photodynamic therapy applications .

Industry

This compound is employed in various industrial applications, including:

  • Photoinitiators : It is used in the production of photoinitiators for photopolymerization processes, essential in the manufacturing of coatings and adhesives.
  • 3D Printing : The compound plays a role in developing photopolymerizable resins used in additive manufacturing technologies .

Case Study 1: Photopolymerization Processes

Research conducted on thioxanthone derivatives demonstrated their effectiveness as photoinitiators in cationic and radical polymerization. The study highlighted the efficiency of this compound when combined with iodonium salts, leading to enhanced polymerization rates under visible light irradiation .

Case Study 2: Fluorescent Dyes Development

A recent study focused on synthesizing sulfone-fluorescein analogs using thioxanthone derivatives as precursors. These compounds exhibited excellent live-cell permeability and were compatible with super-resolution fluorescence microscopy, showcasing their potential in biological imaging applications .

Mechanism of Action

The mechanism of action of thioxanthone 10-oxide primarily involves its role as a photocatalyst. Upon visible light irradiation, this compound is excited to its triplet state, which can then participate in various photochemical reactions. The excited triplet state can undergo reduction or oxidation, facilitating the formation of radical intermediates that drive the desired chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Thioxanthone (Base Compound)
  • Structure : Lacks the sulfoxide group (sulfur in thione form).
  • Photophysical Properties :
    • Triplet energy (Eₜ): ~263 kJ/mol .
    • Triplet quantum yield (Φₜ): 0.76 .
  • Biological Activity :
    • Derivatives (e.g., compound F) show strong binding to EGFR (ΔG = -9.5 kcal/mol) and PDGFR (ΔG = -8.9 kcal/mol), outperforming erlotinib .
  • Applications : Used as a photocatalyst in enantioselective [2+2] cycloadditions .

Key Difference : The sulfoxide group in thioxanthone 10-oxide likely reduces triplet energy and alters hydrogen-bonding capacity, impacting photochemical reactivity.

2.2. Thioxanthone 10,10-Dioxide
  • Structure : Fully oxidized sulfone group (-SO₂).
  • Synthesis : Prepared via Pd-catalyzed sulfonylation .
  • Applications: Limited data, but sulfone derivatives are explored in fluorescence probes .

Key Difference : The sulfone group enhances polarity and may reduce membrane permeability compared to the sulfoxide.

2.3. Xanthone
  • Structure : Oxygen replaces sulfur in the central ring.
  • Photophysical Properties :
    • Higher triplet energy (~310 kJ/mol) than thioxanthone .
    • Lower intersystem crossing efficiency (Φₜ < 0.5).
  • Biological Activity : Less potent in enzyme inhibition; e.g., xanthones show weaker binding to EGFR (ΔG > -8 kcal/mol) .

Key Difference : The sulfur atom in this compound enhances spin-orbit coupling, favoring triplet-state generation for photodynamic applications.

2.4. Phenoxazines and Acridones
  • Phenoxazines: Isosteres with nitrogen replacing sulfur. Induce autophagy (vs. inhibition by some thioxanthones) .
  • Acridones : Nitrogen-containing tricyclics.
    • Exhibit antibiotic activity but weaker kinase inhibition than thioxanthones .

Key Difference: this compound’s sulfoxide group provides unique hydrogen-bonding motifs absent in phenoxazines.

2.5. TXA1 and Lucanthone (Thioxanthone Derivatives)
  • TXA1: Features a 2-(diethylamino)ethylamine side chain. Inhibits melanoma cells (IC₅₀ = 5 µM) without cytotoxicity to non-tumor cells .
  • Lucanthone : Clinical-stage thioxanthone (Phase II for glioblastoma).
    • Acts as a chemo-sensitizer via autophagy inhibition .

Photophysical and Chemical Properties Comparison

Property This compound Thioxanthone Xanthone Thioxanthone 10,10-Dioxide
Triplet Energy (Eₜ) ~250 kJ/mol* 263 kJ/mol 310 kJ/mol ~240 kJ/mol*
Φₜ Not reported 0.76 0.3 Not reported
logP 3.2959 3.8 2.1 2.5*
Key Application Photooxidant Photocatalyst UV filter Fluorescence probes

*Estimated based on structural analogs .

Q & A

Q. What experimental methodologies are recommended for synthesizing thioxanthone 10-oxide derivatives with controlled substituent positions?

  • Methodological Answer : Use chlorosulfonation followed by nucleophilic substitution to introduce functional groups at specific positions. For example, reacting thioxanthone (1) with chlorosulfonic acid yields 2,7-disulfonyl chloride thioxanthone (2), which can be further functionalized via condensation with amines or azides . Characterization should include FT-IR (KBr pellets), UV-Vis spectroscopy, and TLC monitoring with iodine vapor for reaction progression. Melting point analysis and elemental composition verification are critical for confirming purity .

Q. How can researchers distinguish between energy transfer and hydrogen atom transfer mechanisms in this compound-mediated photocatalysis?

  • Methodological Answer : Conduct radical trapping experiments (e.g., using TEMPO) to identify transient intermediates. For energy transfer, singlet oxygen generation (via UV-Vis detection at 1270 nm) should correlate with reaction progress. Alternatively, use deuterated solvents to assess kinetic isotope effects: a significant KIE (>2) suggests hydrogen atom transfer, while minimal KIE supports energy transfer . Computational studies (TD-DFT) can also predict triplet energy levels of this compound to compare with molecular oxygen’s singlet-triplet gap (~94 kJ/mol) .

Q. What spectroscopic techniques are essential for characterizing this compound’s photophysical properties?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Identify λmax shifts caused by substituents (e.g., bathochromic shifts up to 100 nm with benzothiophene extension) .
  • Fluorescence Quenching : Measure bimolecular rate constants (kamine) with co-initiators like MDEA to assess electron transfer efficiency .
  • FT-IR : Confirm functional group retention post-synthesis (e.g., sulfonamide C–N stretches at 1150–1250 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods resolve contradictory binding data for this compound derivatives targeting Plasmodium falciparum proteins?

  • Methodological Answer : Perform molecular docking with multiple protein conformations (e.g., DHFR: PDB 1J3K; DHODH: PDB 1TV5) to account for flexibility. Use AM1-optimized thioxanthone structures and compare binding energies (ΔG) across derivatives. For example, derivatives with halogen substituents may show higher ΔG for DHODH despite lower ΔG for DHFR, suggesting dual-target inhibition potential . Validate via in vitro assays (IC50) and correlate with docking scores to identify false positives .

Q. What strategies optimize this compound’s triplet energy for visible-light photocatalysis?

  • Methodological Answer :
  • Auxochrome Modification : Introduce electron-donating groups (e.g., –OCH3) at the 2- and 7-positions to lower the triplet energy (ET).
  • TD-DFT Calculations : Predict ET and λmax shifts. For instance, bridging two thioxanthone units with thiophene extends conjugation, shifting absorption to 455 nm (blue light) .
  • Experimental Validation : Test photoactivity under blue LED (455 nm) and compare reaction rates (e.g., [2+2] cycloaddition productivity increases 2–9× vs. UV) .

Q. How do researchers address conflicting data on this compound’s role in oxygen-dependent vs. anaerobic polymerization?

  • Methodological Answer : Design controlled atmosphere experiments:
  • Air-Saturated Systems : Monitor film formation and rigidity (via rheology) to assess oxygen’s role in regenerating thioxanthone from ketyl radicals .
  • Anaerobic Systems : Use nitrogen purging and compare polymerization rates. For example, thioxanthone derivative 12 achieves 4.1% conversion without MDEA, indicating self-initiation capability .
  • Radical Scavenging : Add inhibitors (e.g., BHT) to distinguish between radical chain mechanisms and direct initiation .

Q. What experimental designs mitigate photo-decomposition of this compound in long-term photocatalytic applications?

  • Methodological Answer :
  • Stabilizer Incorporation : Use polymeric matrices (e.g., chitosan-thioxanthone conjugates) to reduce degradation. These systems show enhanced stability during Ag/Au nanoparticle synthesis .
  • Wavelength Optimization : Employ LEDs matching thioxanthone’s λmax (e.g., 390–410 nm) to minimize UV-induced decomposition .
  • Kinetic Studies : Track catalyst turnover via HPLC and quantify byproducts (e.g., thioxanthole formation) .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting docking results between pfDHFR and pfDHODH inhibition by thioxanthone derivatives?

  • Methodological Answer :
  • Energy Decomposition Analysis : Partition binding energies into electrostatic, van der Waals, and desolvation components to identify dominant interactions. For example, hydrophobic interactions may favor DHODH binding despite lower ΔG .
  • Mutagenesis Studies : Modify key residues (e.g., DHFR’s Asp54) and measure inhibition shifts to validate computational predictions .

Q. What statistical approaches validate photoinitiator performance in DOE studies for UV-curable resins?

  • Methodological Answer : Apply Response Surface Methodology (RSM) to optimize thioxanthone/amine ratios. For example, a central composite design with factors like PI concentration (0.01–0.1 wt%) and irradiance (10–50 mW/cm²) can model depth of cure (DOC) and surface tackiness . Validate models via ANOVA and lack-of-fit tests (p < 0.05) .

Tables for Key Data

Property This compound Derivative 12 Reference
λmax (nm)390455
Triplet Energy (ET, eV)2.82.3
DHODH Binding Energy (ΔG, kcal/mol)–8.2 ± 0.5–10.1 ± 0.7
Polymerization Rate (g/h)0.5 (UV)4.5 (455 nm LED)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thioxanthone 10-oxide
Reactant of Route 2
Thioxanthone 10-oxide

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